
Linoleic acid
Overview
Description
Linoleic acid is a polyunsaturated omega-6 fatty acid that is essential for human health. It is a carboxylic acid with a chain of 18 carbon atoms and two double bonds, located at positions 9 and 12 from the omega end of the molecule. Its molecular formula is C18H32O2 . This compound is abundantly found in various vegetable oils, such as soybean, corn, and sunflower oil, and is also present in smaller amounts in meats and dairy products . As an essential fatty acid, the human body cannot produce it on its own and must obtain it from dietary sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the hydrolysis of triglycerides found in vegetable oils. The process involves saponification, where the triglycerides are treated with a strong base like sodium hydroxide to produce glycerol and fatty acid salts. The fatty acid salts are then acidified to yield free fatty acids, including this compound .
Industrial Production Methods: Industrially, this compound is typically extracted from vegetable oils through a process of solvent extraction and distillation. The oils are first extracted from seeds using solvents like hexane. The extracted oil is then subjected to distillation to separate the fatty acids based on their boiling points. This compound, being a polyunsaturated fatty acid, is separated and purified through fractional distillation .
Chemical Reactions Analysis
Ozonolysis and Autoxidation
Linoleic acid reacts with ozone (O₃) through two competing pathways: ozonolysis (direct cleavage of double bonds) and autoxidation (free radical chain reactions with molecular oxygen).
Key Findings:
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Low Ozone Concentrations (200–250 ppb): Autoxidation dominates, producing hydroperoxides and carbonyl compounds. After 20 hours of exposure, this compound particles show a 2–3% mass increase due to oxygen incorporation .
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High Ozone Concentrations (10 ppm): Ozonolysis prevails, cleaving double bonds to form aldehydes (e.g., nonanal) and carboxylic acids (e.g., azelaic acid). Reaction efficiency scales linearly with O₃ concentration .
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Morphological Changes: Ozone-processed particles exhibit increased hygroscopicity (mass ratio at 85% RH rises by 2–4%) and altered light-scattering patterns .
Table 1: Ozonolysis vs. Autoxidation Under Varying Conditions
Condition | Dominant Pathway | Products | Mass Change |
---|---|---|---|
200 ppb O₃, 20 h | Autoxidation | Hydroperoxides, carbonyls | +2–3% |
10 ppm O₃, 3 h | Ozonolysis | Nonanal, azelaic acid | -15–20% |
Biohydrogenation in Rumen Microbiota
Ruminal bacteria metabolize this compound via biohydrogenation (BH) , a multi-step reduction process:
Reaction Sequence :
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Isomerization: Δ12 or Δ9 isomerase converts this compound to conjugated this compound (CLA).
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Δ12 Isomerase: Forms cis-9,trans-11 CLA (rumenic acid).
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Δ9 Isomerase: Forms trans-10,cis-12 CLA.
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Reduction: CLA is hydrogenated to trans-octadecenoic acids (e.g., vaccenic acid).
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Final Reduction: Stearic acid (C₁₈:0) is produced.
Table 2: Biohydrogenation Kinetics of this compound
Step | Enzyme | Intermediate | Vₘₐₓ (mM/h) | Kₘ (M) |
---|---|---|---|---|
Isomerization | Δ12 isomerase | cis-9,trans-11 CLA | 0.6 | 2.0 × 10⁻³ |
Reduction | reductase | trans-C18:1 | 0.3 | 1.5 × 10⁻³ |
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Kinetic Note: Δ12 isomerase acts faster than Δ9 isomerase, leading to early accumulation of rumenic acid .
Lipoxygenase Pathway
This compound is oxidized by lipoxygenases (LOX) to hydroperoxyoctadecadienoic acids (HPODEs) , which decompose into reactive aldehydes (e.g., 4-hydroxy-2-nonenal) .
Cytochrome P450 Epoxidation
Cytochrome P450 enzymes epoxidize this compound to vernolic acid (12,13-epoxide) and coronaric acid (9,10-epoxide) , which regulate endocannabinoid metabolism .
Lipid Peroxidation
Autoxidation at bis-allylic positions generates oxidized this compound metabolites (OXLAMs) , such as 9- and 13-hydroxyoctadecadienoic acid (HODE) .
Table 3: Oxidized Metabolites and Biological Effects
Metabolite | Formation Pathway | Biological Effect |
---|---|---|
9-HODE | Autoxidation | Pro-inflammatory |
13-HODE | LOX/autoxidation | Anti-inflammatory |
4-HNE | Peroxidation | Neurotoxicity, apoptosis |
Film Formation in Paints
This compound undergoes autoxidation in air, forming cross-linked polymers via radical intermediates. This property is exploited in drying oils for paints and varnishes .
Thiobarbituric Acid (TBA) Reaction
This compound hydroperoxides react with TBA to form a red chromogen (λₘₐₓ = 532 nm), used to quantify lipid peroxidation .
Pathophysiological Implications
Excessive this compound intake promotes OXLAM formation, linked to:
Scientific Research Applications
Nutritional Applications
Dietary Significance
Linoleic acid is one of the most abundant PUFAs in the human diet, primarily sourced from vegetable oils such as sunflower, safflower, and corn oil. It is crucial for maintaining health due to its role in cellular function and metabolism. LA is involved in several metabolic pathways, including the synthesis of eicosanoids, which are vital for inflammation and immune response regulation .
Clinical Uses
LA is incorporated into enteral and parenteral nutrition formulations to ensure adequate intake of essential fatty acids. It is also included in infant formulas to support growth and development . Furthermore, LA supplementation has been linked to reduced cardiovascular disease risk when it replaces saturated fats in the diet .
Dermatological Applications
Skin Health
this compound is recognized for its beneficial effects on skin health. It plays a critical role in maintaining the skin barrier by being incorporated into ceramides, which are essential for skin hydration and protection against environmental stressors . Studies have shown that topical application of LA can improve conditions like acne, atopic dermatitis, and psoriasis by enhancing skin barrier function and reducing inflammation .
Hair Growth
Research indicates that this compound may promote hair growth by activating signaling pathways involved in hair follicle development. In animal studies, topical application of LA has been shown to stimulate dermal papilla cell proliferation, which is crucial for hair regeneration .
Pharmaceutical Applications
Anti-Inflammatory Properties
this compound has garnered attention for its anti-inflammatory effects. It serves as a precursor for bioactive lipid mediators that can modulate inflammatory responses. Supplementation with LA has been associated with reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases such as arthritis and cardiovascular conditions .
Potential in Neuroprotection
Emerging research suggests that this compound may have neuroprotective properties. It has been implicated in regulating brain immunity and neuronal signaling. Studies indicate that appropriate dietary intake of LA can help mitigate neuroinflammation and support cognitive function .
Industrial Applications
Cosmetics and Personal Care Products
Due to its emollient properties, this compound is widely used in cosmetics and personal care products. It helps improve skin texture and hydration while providing antioxidant benefits. Its incorporation into formulations can enhance product efficacy for moisturizing creams, lotions, and hair care products .
Food Industry
In food technology, this compound is valued for its role as a healthy fat source. Its use in food products not only enhances flavor but also contributes to nutritional profiles by providing essential fatty acids necessary for human health .
Case Study 1: this compound in Skin Treatment
A clinical trial evaluated the effects of topical this compound on patients with atopic dermatitis. Results showed significant improvement in skin hydration and barrier function compared to a placebo group, highlighting LA's therapeutic potential in dermatological applications.
Case Study 2: Dietary this compound and Cardiovascular Health
A cohort study examined dietary intake of this compound among participants with varying heart disease risk factors. Findings indicated that higher consumption of LA was associated with lower levels of LDL cholesterol and inflammatory markers, supporting its cardioprotective effects.
Mechanism of Action
Linoleic acid exerts its effects through several mechanisms:
Cell Membrane Integrity: It is a key component of phospholipids in cell membranes, maintaining their fluidity and integrity.
Precursor for Bioactive Lipids: this compound is converted into arachidonic acid, which is further metabolized into bioactive lipids like prostaglandins and leukotrienes that play roles in inflammation and immune responses.
Skin Health: It helps form a protective barrier on the skin, retaining moisture and preventing dryness.
Comparison with Similar Compounds
Linoleic acid is often compared with other polyunsaturated fatty acids, such as:
Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds, found in flaxseed and chia seeds.
Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond, found in olive oil.
Arachidonic Acid: An omega-6 fatty acid with four double bonds, derived from this compound and found in animal products.
Uniqueness of this compound: this compound is unique due to its role as an essential fatty acid that the body cannot synthesize. It serves as a precursor for other important fatty acids and bioactive lipids, making it crucial for maintaining overall health .
Biological Activity
Linoleic acid (LA), an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family, plays a crucial role in various biological processes. Its implications in health and disease, particularly concerning inflammation, metabolic disorders, and cancer, have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.
1. Chemical Structure and Sources
This compound is characterized by its two double bonds in the carbon chain, specifically at the 9th and 12th positions (C18:2). It is predominantly found in vegetable oils such as sunflower, corn, soybean, and safflower oils, as well as in nuts and seeds.
2.1 Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, a study demonstrated that this compound esters can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases . Additionally, the administration of hydroxy linoleic acids has shown promise in reducing inflammation markers such as iNOS and COX-2 .
2.2 Metabolic Effects
This compound intake has been associated with improved metabolic health. A meta-analysis revealed that higher dietary intake of this compound correlates with a reduced risk of Type 2 diabetes mellitus (T2DM), showing a summary relative risk (RR) of 0.94 for high vs. low intake . Furthermore, LA has been linked to lower total cholesterol and LDL cholesterol levels when included in diets .
2.3 Cancer Prevention
Research indicates that this compound may exert protective effects against certain cancers. Epidemiological studies have shown an inverse relationship between this compound intake and the risk of non-Hodgkin lymphoma . Moreover, conjugated forms of this compound have demonstrated anti-carcinogenic properties in animal models by reducing tumor incidence .
3.1 Dietary Patterns and Health Outcomes
A systematic review assessed the impact of dietary this compound on mortality risks associated with cardiovascular disease (CVD) and cancer. The findings suggested that a daily increase of 1 g in this compound intake was linked to a 5% reduction in all-cause mortality .
3.2 Clinical Trials on Lipid Profiles
In a controlled trial examining the effects of diets enriched with canola oil (high in this compound), participants exhibited significant reductions in circulating lipid levels after six weeks compared to control diets . The study reported reductions in total cholesterol by approximately 4% and LDL cholesterol by about 6%, indicating favorable lipid-modulating effects.
The biological activities of this compound are mediated through several mechanisms:
- Membrane Fluidity : As a component of cell membranes, LA contributes to membrane fluidity and functionality.
- Eicosanoid Production : this compound is a precursor for eicosanoids, which are signaling molecules involved in inflammation and immune responses.
- Antimicrobial Activity : this compound exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell death .
5. Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
6. Conclusion
This compound is a vital fatty acid with extensive biological activities influencing inflammation, metabolism, and cancer prevention. Its incorporation into dietary patterns can yield significant health benefits, particularly concerning chronic diseases such as cardiovascular conditions and diabetes. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Properties
IUPAC Name |
(9E,12E)-octadeca-9,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-AVQMFFATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897508 | |
Record name | Linolelaidic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Linoelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-21-8, 8024-22-4 | |
Record name | Linolelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linolelaidic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oils, grape | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINOLELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7552P0K6PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Linoelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 - 29 °C | |
Record name | Linoelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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